molecular formula C18H14FN5O B6509931 6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-40-3

6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6509931
CAS RN: 863019-40-3
M. Wt: 335.3 g/mol
InChI Key: QLNUAOWQQKQJID-UHFFFAOYSA-N
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Description

The compound “6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound that contains a triazole and a pyrimidine ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . Pyrimidines are six-membered ring compounds with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

Triazoles can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, depending on the position of the nitrogen atoms in the ring . The compound contains a 1,2,3-triazole ring.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Future Directions

Triazoles have attracted significant attention in recent years due to their potential pharmaceutical activity . Future research may focus on developing new and efficient methodologies for synthesizing triazole-containing scaffolds, which could be useful for discovering new drug candidates .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-12-6-8-14(9-7-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-2-3-5-15(13)19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNUAOWQQKQJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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